

Long-Term Efficacy & Safety of Osilodrostat (LINC 4 Trial)

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Compound Focus: Osilodrostat

CAS No.: 928134-65-0

Cat. No.: S548884

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The LINC 4 trial was a Phase III study that included a 48-week core period, followed by an optional extension period that lasted until week 96 for the last patient enrolled [1] [2].

Aspect	Findings from the LINC 4 Extension Study
Study Design	Multicenter, open-label extension of a 48-week Phase III core study [3] [2].
Patient Population	Adults with Cushing's disease (persistent/recurrent or <i>de novo</i>) [1] [2].
Treatment Duration	Median osilodrostat duration: 87.1 weeks; 29 patients received treatment for >96 weeks [3].
Primary Efficacy (mUFC)	At end-of-trial, 72.4% of patients achieved normalized mean urinary free cortisol (mUFC) [3] [1].
Other Efficacy Markers	Sustained reductions in serum cortisol and late-night salivary cortisol (LNSC) [3] [2].
Clinical Benefits	Improvements in cardiovascular/metabolic parameters (e.g., blood pressure, HbA1c) and physical manifestations of Cushing's disease observed in the core period were maintained or improved further during the extension [3] [1].

Aspect	Findings from the LINC 4 Extension Study
Safety Profile	Generally well-tolerated. Safety profile consistent with previous reports. Common adverse events (AEs) include nausea and arthralgia. AEs of special interest include hypocortisolism and QT prolongation [3] [4].

Detailed Experimental Protocol from LINC 4

For researchers designing similar trials, the methodology of the LINC 4 study is outlined below.

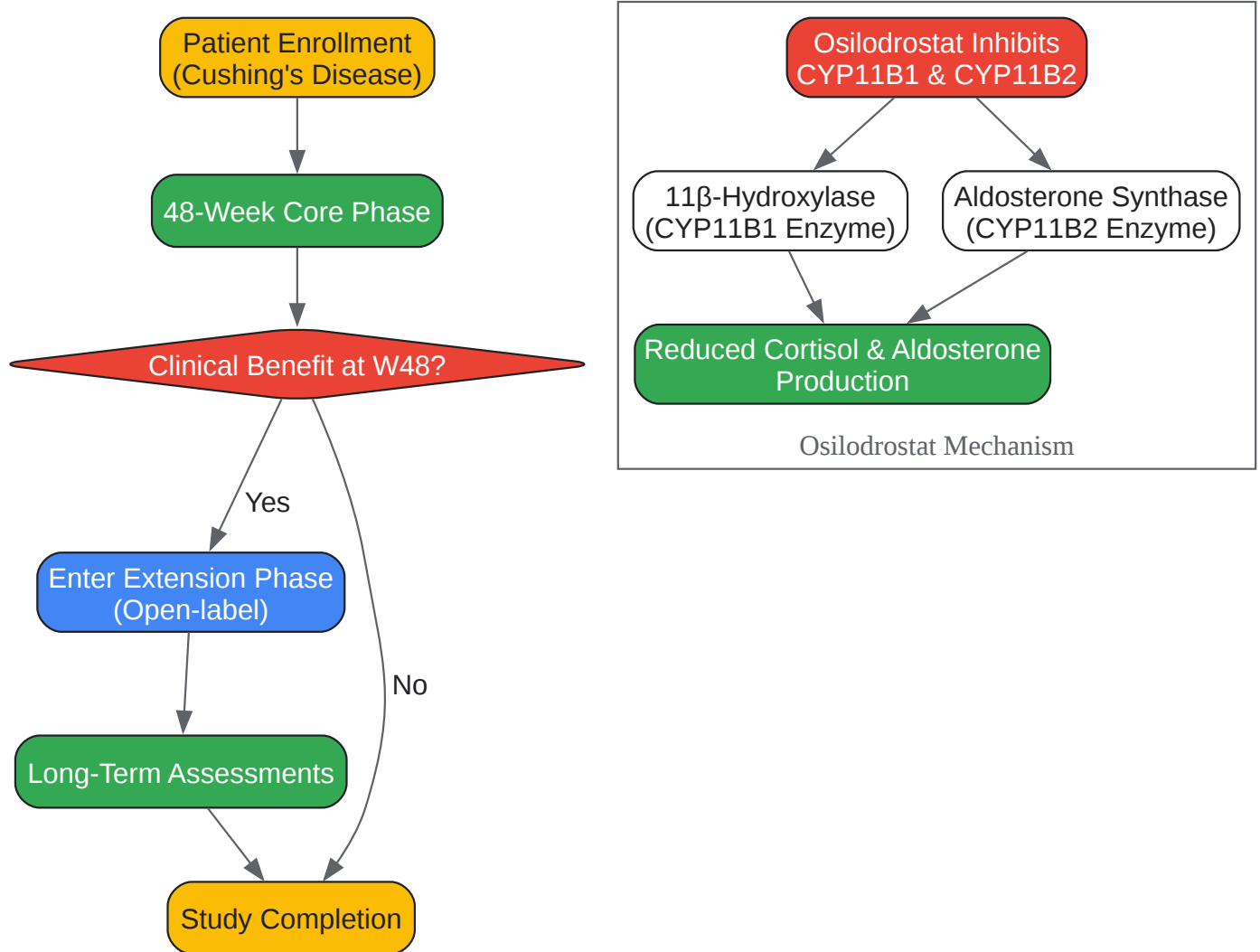
- **Patient Eligibility:** Enrolled adult patients with a confirmed diagnosis of persistent or recurrent Cushing's disease after pituitary surgery and/or irradiation, or *de novo* Cushing's disease (if not surgical candidates). Key inclusion required mUFC >1.3 times the upper limit of normal (ULN) [1] [2].
- **Study Drug Administration:** Patients continued on the established effective dose of **osilodrostat** from the core phase. **Dose adjustments were permitted** based on individual efficacy and tolerability, with a maximum dose of **30 mg twice daily** [1] [2].
- **Primary Efficacy Endpoints:**
 - **Complete response:** mUFC \leq ULN.
 - **Partial response:** mUFC decrease \geq 50% from baseline and >ULN [1] [2].
- **Key Assessments & Timing:**
 - **mUFC, Serum Cortisol, LNSC:** Measured at weeks 60, 72, 84, 96, and 108, then every 24 weeks.
 - **Cardiovascular/Metabolic Parameters** (e.g., blood pressure, weight, HbA1c): Assessed every 4-12 weeks.
 - **Physical Manifestations & HRQoL:** Evaluated using CushingQoL and BDI-II questionnaires at weeks 72, 96, and End-of-Treatment.
 - **Tumor Volume:** Pituitary MRI performed at weeks 72 and 96 to assess changes [1] [2].
- **Statistical Methods:** Results were analyzed descriptively; no formal statistical testing was performed during the extension phase [3] [2].

Head-to-Head Comparison with Metyrapone

While direct randomized comparisons are limited, a Matching-Adjusted Indirect Comparison (MAIC) using pooled data from LINC-3 and LINC-4 provides insights versus metyrapone.

Comparison Factor	Osilodrostat	Metyrapone
Mechanism of Action	Potent oral inhibitor of 11 β -hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) [4].	Inhibits 11 β -hydroxylase (CYP11B1) [5].
Comparative Efficacy	Significantly higher odds of complete response (normal mUFC) at Weeks 12, 24, and 36 [6].	Lower odds of complete response compared to osilodrostat in indirect comparisons [6].
Speed of Cortisol Reduction	Rapid reduction; one study showed a -68.4% decrease in UFC after 2 weeks [5].	Slower initial reduction; -21.3% decrease in UFC after 2 weeks in a comparative study [5].
Blood Pressure Control	Faster improvement; number of antihypertensive drugs decreased after 4 weeks [5].	Slower improvement in blood pressure control [5].
Safety Considerations	Associated with nausea and arthralgia more than placebo; monitor for QT prolongation and hypocortisolism [4].	Not detailed in available results, but both drugs require monitoring for adrenal insufficiency and hypokalemia.

The following diagram illustrates the core workflow of the LINC 4 trial extension phase and **osilodrostat's** mechanism.



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Key Takeaways for Researchers

- **Sustained Efficacy:** The 96-week data from the LINC 4 extension robustly demonstrates that **osilodrostat** provides **sustained long-term control** of cortisol levels in patients with Cushing's disease, with efficacy maintained in over 70% of patients [3] [1].

- **Clinical Relevance:** Beyond biochemical control, long-term treatment leads to meaningful and sustained improvements in **cardiovascular, metabolic, and physical manifestations** of hypercortisolism, which are critical patient outcomes [3] [2].
- **Favorable Comparative Profile:** Indirect comparisons and a small retrospective study suggest that **osilodrostat** may offer a **potency and speed of onset advantage** over metyrapone, though real-world direct comparisons are still needed [5] [6].

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To cite this document: Smolecule. [Long-Term Efficacy & Safety of Osilodrostat (LINC 4 Trial)].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548884#osilodrostat-long-term-efficacy-96-week-extension-data>]

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